Cas no 1805362-05-3 (Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate)

Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C10H7ClF2N2O2/c1-17-8(16)2-5-6(10(12)13)4-15-7(3-14)9(5)11/h4,10H,2H2,1H3
- InChI Key: DLHKWXITDDBQBH-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)N=CC(C(F)F)=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 332
- XLogP3: 1.9
- Topological Polar Surface Area: 63
Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055000-1g |
Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate |
1805362-05-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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2. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate
Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate: A Comprehensive Overview
Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate, identified by the CAS number 1805362-05-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and difluoromethyl groups, along with an acetate ester group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic substitutions, and esterification processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for industrial applications.
One of the most notable applications of this compound is in the field of pharmacology, where it serves as a key intermediate in the synthesis of bioactive molecules. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of derivatives with diverse biological activities. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for drug development.
In addition to its pharmacological applications, Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate has found utility in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to undergo polymerization under specific conditions has led to its use in creating high-performance materials with tailored mechanical and thermal properties.
The physical and chemical properties of this compound are equally fascinating. Its molecular weight is approximately 299 g/mol, and it exists as a crystalline solid at room temperature. The compound exhibits a melting point around 120°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including chromatography and spectroscopy.
Recent studies have also explored the environmental impact of Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate. Research indicates that the compound undergoes biodegradation under specific environmental conditions, reducing its potential to accumulate in ecosystems. However, further investigations are required to fully understand its long-term environmental effects and to develop strategies for safe disposal.
In conclusion, Methyl 3-chloro-2-cyano-5-(difluoromethyl)pyridine-4-acetate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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